Ganglioside GD1

Descripción general

Descripción

Ganglioside GD1 is a complex glycosphingolipid predominantly found in the nervous system. It is a member of the ganglioside family, which are sialylated glycosphingolipids. Gangliosides play crucial roles in cell signaling, cell-to-cell communication, and immunomodulation. This compound is particularly abundant in the brain and is involved in various neurological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ganglioside GD1 is synthesized through a series of glycosylation reactions. The process begins with the formation of ceramide, which is then sequentially glycosylated by specific glycosyltransferases in the Golgi apparatus. The glycosylation steps involve the addition of glucose, galactose, N-acetylgalactosamine, and sialic acid residues .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as bovine brain tissue. The extraction process includes lipid extraction, purification, and chromatographic separation to isolate this compound. Advances in biotechnology have also enabled the use of microbial fermentation and enzymatic synthesis for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Ganglioside GD1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the ceramide backbone of this compound.

Substitution: Substitution reactions can occur at the glycosidic linkages, altering the carbohydrate moiety

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Acidic or basic conditions to facilitate glycosidic bond cleavage and substitution

Major Products Formed:

Oxidation: Oxidized ganglioside derivatives.

Reduction: Reduced ceramide derivatives.

Substitution: Modified gangliosides with altered carbohydrate moieties

Aplicaciones Científicas De Investigación

Neurodevelopment and Neuroprotection

Role in Neurite Outgrowth

Gangliosides, including GD1, are integral to neuronal development and function. They participate in cell signaling pathways that influence neurite outgrowth and neuronal polarity. For instance, GD1 has been shown to enhance the activity of tropomyosin-receptor kinase A (TrkA), promoting axonal growth by clustering signaling complexes at the neurite tips . This interaction is crucial for establishing neuronal connections during development.

Calcium Homeostasis

Ganglioside GD1 also plays a significant role in regulating calcium homeostasis within neurons. It modulates the activity of various ion channels and transporters, influencing calcium signaling pathways essential for neuronal function. Studies indicate that GD1 can enhance calcium influx through T-type calcium channels, facilitating neuritogenesis . In pathological contexts, such as lysosomal storage disorders, altered levels of GD1 can lead to dysregulated calcium signaling, contributing to neurodegeneration .

Therapeutic Potential in Neurological Disorders

Parkinson’s Disease and Alzheimer’s Disease

Recent research highlights the therapeutic potential of gangliosides in neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD). For example, gangliosides have been identified as protective agents against α-synuclein toxicity in PD models. Administration of GM1 (a derivative related to GD1) has shown neuroprotective effects by reducing dopamine neuron loss and restoring neurotransmitter levels . Additionally, gangliosides may facilitate the clearance of toxic aggregates associated with AD .

Clinical Applications

The modulation of ganglioside metabolism presents a novel therapeutic strategy for treating neurological disorders. By targeting specific gangliosides like GD1, researchers aim to develop treatments that can restore normal cellular functions disrupted in these diseases .

Cancer Biology

Role in Tumor Suppression

Gangliosides are implicated in cancer biology, where they can influence tumor growth and metastasis. Studies have shown that the expression of GD1b and other gangliosides can suppress tumor properties by reducing cell growth and invasion capabilities in certain cancer cell lines . The mechanisms involve alterations in membrane microdomain composition and signaling pathways that regulate cell proliferation and migration.

Profiling Gangliosides in Cancer Research

Recent advancements in analytical techniques have enabled detailed profiling of gangliosides in various cancer types. For instance, an optimized liquid chromatography-mass spectrometry method has been developed to analyze gangliosides in pancreatic cancer, breast cancer, and neuroblastoma cell lines. This profiling revealed distinct ganglioside compositions that could serve as biomarkers for cancer diagnosis and prognosis .

Biomarkers for Diseases

Gangliosides like GD1 have emerged as potential biomarkers for various neurological conditions. Their presence and concentration can reflect pathological changes within the brain. For instance, alterations in ganglioside profiles have been associated with neurodegenerative diseases, suggesting their utility in early diagnosis or monitoring disease progression .

Mecanismo De Acción

Ganglioside GD1 exerts its effects through interactions with membrane proteins and receptors. It is involved in the modulation of signal transduction pathways, including those mediated by receptor tyrosine kinases. This compound also plays a role in maintaining the integrity of lipid rafts, which are specialized membrane microdomains involved in cell signaling .

Molecular Targets and Pathways:

Receptor Tyrosine Kinases: this compound modulates the activity of receptors such as the epidermal growth factor receptor and the vascular endothelial growth factor receptor.

Lipid Rafts: this compound helps stabilize lipid rafts, facilitating efficient signal transduction .

Comparación Con Compuestos Similares

Ganglioside GD1 is part of a larger family of gangliosides, which includes:

GM1: Known for its neuroprotective properties and involvement in neurodevelopment.

GD1a: Similar to GD1 but with different sialic acid linkages.

GD1b: Another closely related ganglioside with distinct biological functions.

GT1b: Contains additional sialic acid residues, contributing to its unique properties .

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern and its prominent role in the nervous system. It is particularly important in maintaining neuronal integrity and facilitating cell-to-cell communication .

Actividad Biológica

Ganglioside GD1, a member of the glycosphingolipid family, plays significant roles in various biological processes, particularly in the nervous system and cancer biology. This article explores the biological activity of GD1, focusing on its mechanisms, implications in diseases, and potential therapeutic applications.

Overview of this compound

Gangliosides are sialic acid-containing glycosphingolipids found predominantly in the nervous system. GD1 exists in two primary forms: GD1a and GD1b, differentiated by their sialic acid linkages. These molecules are integral to cell membrane structure and function, influencing cell signaling, adhesion, and neurodevelopment.

Cell Adhesion and Metastasis

this compoundα has been identified as a critical adhesion molecule in metastatic tumor cells. Research indicates that GD1α enhances the adhesion of cancer cells to endothelial tissues, facilitating metastasis. In a study involving murine lymphosarcoma cell lines, increased levels of GD1α were associated with higher metastatic potential. Specifically, GD1α inhibited adhesion to hepatic sinusoidal endothelial cells (HSE), underscoring its role in tumor cell dissemination .

Neuroprotective Effects

GD1 has shown potential neuroprotective effects, particularly in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). Studies suggest that GD1 can mitigate neuronal damage by modulating α-synuclein aggregation and promoting neuronal survival. For instance, GM1 (a related ganglioside) has been demonstrated to protect against dopamine neuron loss by reducing α-synuclein toxicity .

Case Studies

- Cancer Metastasis

- Neurodegeneration

Data Tables

Implications for Therapy

The biological activities of gangliosides, particularly GD1, suggest their potential as therapeutic targets. In neurodegenerative diseases, enhancing GD1 levels or mimicking its action could provide protective effects against neuronal loss. In oncology, targeting GD1-mediated pathways may inhibit tumor progression and metastasis.

Propiedades

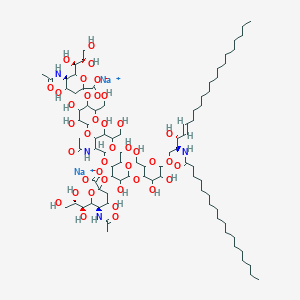

IUPAC Name |

disodium;(5R)-5-acetamido-2-[6-[3-acetamido-2-[4-[(5R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)icos-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H152N4O39.2Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-51(100)50(90-60(105)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)46-118-80-69(111)67(109)72(57(43-94)120-80)123-82-71(113)78(129-86(84(116)117)39-53(102)62(88-48(4)98)77(128-86)65(107)55(104)41-92)74(59(45-96)122-82)124-79-63(89-49(5)99)75(66(108)56(42-93)119-79)125-81-70(112)68(110)73(58(44-95)121-81)126-85(83(114)115)38-52(101)61(87-47(3)97)76(127-85)64(106)54(103)40-91;;/h34,36,50-59,61-82,91-96,100-104,106-113H,6-33,35,37-46H2,1-5H3,(H,87,97)(H,88,98)(H,89,99)(H,90,105)(H,114,115)(H,116,117);;/q;2*+1/p-2/b36-34+;;/t50-,51+,52?,53?,54-,55-,56?,57?,58?,59?,61+,62+,63?,64-,65-,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,85?,86?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLDKTAXQZEVQN-CUEXFKMESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC([C@H](C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC([C@H](C(O6)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H150N4Na2O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1910.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12707-58-3 | |

| Record name | Ganglioside, GD1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012707583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.